molecular formula C13H20N2O B13181452 2-{[1-(4-Propylphenyl)ethyl]amino}acetamide

2-{[1-(4-Propylphenyl)ethyl]amino}acetamide

Cat. No.: B13181452
M. Wt: 220.31 g/mol
InChI Key: PGDBGGLNQXTXLK-UHFFFAOYSA-N
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Description

2-{[1-(4-Propylphenyl)ethyl]amino}acetamide is a chemical compound with the molecular formula C13H20N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a propylphenyl group attached to an ethylaminoacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Propylphenyl)ethyl]amino}acetamide typically involves the reaction of 4-propylbenzylamine with ethyl bromoacetate, followed by hydrolysis and subsequent amidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Propylphenyl)ethyl]amino}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

2-{[1-(4-Propylphenyl)ethyl]amino}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Propylphenyl)ethyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Methylphenyl)ethyl]amino}acetamide
  • 2-{[1-(4-Ethylphenyl)ethyl]amino}acetamide
  • 2-{[1-(4-Butylphenyl)ethyl]amino}acetamide

Uniqueness

2-{[1-(4-Propylphenyl)ethyl]amino}acetamide is unique due to its specific propylphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-[1-(4-propylphenyl)ethylamino]acetamide

InChI

InChI=1S/C13H20N2O/c1-3-4-11-5-7-12(8-6-11)10(2)15-9-13(14)16/h5-8,10,15H,3-4,9H2,1-2H3,(H2,14,16)

InChI Key

PGDBGGLNQXTXLK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NCC(=O)N

Origin of Product

United States

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